3-(1-Isopropylpyrrolidin-2-yl)quinoline
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Overview
Description
3-(1-Isopropylpyrrolidin-2-yl)quinoline is a heterocyclic compound that combines a quinoline ring with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropylpyrrolidin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Microwave-assisted synthesis and the use of ionic liquids as solvents are some of the modern techniques used to achieve greener and more efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropylpyrrolidin-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1-Isopropylpyrrolidin-2-yl)quinoline involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it targets bacterial enzymes like DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death . The compound’s structure allows it to intercalate into DNA, disrupting essential biological processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Isoquinoline: Similar in structure but with the nitrogen atom in a different position, leading to different chemical properties and applications.
Quinolone: A derivative with a carbonyl group, widely used as an antibacterial agent.
Uniqueness
3-(1-Isopropylpyrrolidin-2-yl)quinoline is unique due to the presence of the isopropylpyrrolidine moiety, which imparts distinct steric and electronic properties. This structural feature can enhance its binding affinity to specific biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C16H20N2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
3-(1-propan-2-ylpyrrolidin-2-yl)quinoline |
InChI |
InChI=1S/C16H20N2/c1-12(2)18-9-5-8-16(18)14-10-13-6-3-4-7-15(13)17-11-14/h3-4,6-7,10-12,16H,5,8-9H2,1-2H3 |
InChI Key |
ISVVHSDJIYIBQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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